molecular formula C8H8F2O2S B1328615 1,2-Difluoro-4-ethylsulfonylbenzene CAS No. 845617-59-6

1,2-Difluoro-4-ethylsulfonylbenzene

Cat. No. B1328615
M. Wt: 206.21 g/mol
InChI Key: YSKPJNBCDJOHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-4-ethylsulfonylbenzene is a biochemical compound used for proteomics research . It has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 .


Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-ethylsulfonylbenzene consists of a benzene ring with two fluorine atoms and an ethylsulfonyl group attached to it .


Physical And Chemical Properties Analysis

1,2-Difluoro-4-ethylsulfonylbenzene has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

  • Fluorescent Probes

    • Field : Biomedical, environmental monitoring, and food safety .
    • Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .
    • Methods : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . Common fluorescent dyes are mainly divided into two main categories. One category is organic fluorescent dyes, including fluorescein, rhodamine, cyanine fluorescent dyes, etc .
    • Results : Due to their unique optical properties and high sensitivity, fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .
  • Proteomics Research

    • Field : Proteomics .
    • Application : “1,2-Difluoro-4-ethylsulfonylbenzene” is used as a biochemical for proteomics research .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • BF2-based Fluorophores
    • Field : Bioimaging and chemosensing .
    • Application : BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Molecular Sensors
    • Field : Bioimaging and chemosensing .
    • Application : BF2-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .

properties

IUPAC Name

4-ethylsulfonyl-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKPJNBCDJOHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-ethylsulfonylbenzene

Synthesis routes and methods

Procedure details

To 3.0 mmol 3,4-difluoro-benzenesulfinic acid and 3.0 mmol triethylamine in 10 ml DMF was added 7.5 mmol iodoethane and the mixture heated at 90° C. for 9 h. The reaction mixture was then poured onto water and extracted three times with ethyl acetate. The combined organic phases were then washed twice with saturated aq. NaCl solution, dried over Na2SO4, and concentrated in vacuo. The residue was chromatographed on silica gel (eluant: ethyl acetate/heptane 1:7) to afford the title compound. MS (m/e): 206.9 (M+H+, 100%)
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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